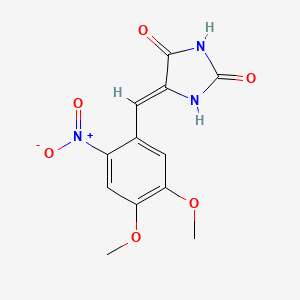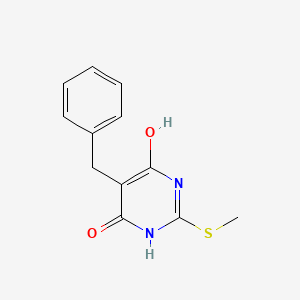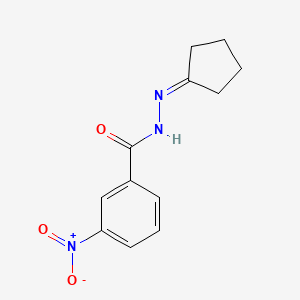
N'-cyclopentylidene-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-cyclopentylidene-3-nitrobenzohydrazide” is a chemical compound with the molecular formula C12H13N3O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds, such as Schiff base ligands derived from 3-Nitrobenzohydrazide, has been reported . These ligands were prepared through a condensation reaction of carbonyl functionality (ketone or aldehyde) and primary amines .Molecular Structure Analysis
The molecular structure of “N’-cyclopentylidene-3-nitrobenzohydrazide” can be represented by the linear formula C12H13N3O3 . The molecular weight of this compound is approximately 247.250 Da .Chemical Reactions Analysis
While specific chemical reactions involving “N’-cyclopentylidene-3-nitrobenzohydrazide” are not mentioned in the retrieved papers, Schiff bases, which are similar compounds, have been used in coordination chemistry due to their broad chelating potential . They can easily form stable complexes with most transition metals .Applications De Recherche Scientifique
Neuroprotective Potential in Huntington's Disease
Creatine and Cyclocreatine Neuroprotection : Creatine and cyclocreatine, known substrates for creatine kinase, have been studied for their neuroprotective effects against energy depletion in brain models resembling Huntington's Disease. Supplementation with these compounds has shown significant protection against toxins like malonate and 3-nitropropionic acid, which impair energy metabolism akin to Huntington's Disease. Creatine, in particular, has demonstrated protective effects against 3-nitropropionic acid-induced neurotoxicity by increasing brain phosphocreatine levels and maintaining ATP generation, which is crucial for energy-dependent cellular processes in the brain (Matthews et al., 1998).
Photolabile Probes for Biological Studies
Nitrobenzyl-based Photolabile Groups : Nitrobenzyl derivatives, such as Nitrobenzylthioinosine (NBMPR), have been employed as photolabile probes to study nucleoside transporters in the brain. NBMPR specifically inhibits nucleoside transport and, when used as a photolabile probe, has helped identify high-affinity binding sites for adenosine transporters in guinea pig brain membranes. These studies contribute to understanding the molecular mechanisms of nucleoside transport in the nervous system, which is fundamental for neurotransmitter regulation and could have implications for treating neurological disorders (Jarvis & Ng, 1985).
Photolabile Groups in Polymer Science
o-Nitrobenzyl Groups in Materials Science : The o-nitrobenzyl group has found extensive applications in polymer and materials science due to its photolabile nature, allowing the controlled alteration of polymer properties through irradiation. This versatility has led to innovations in creating photodegradable hydrogels, side-chain functionalized polymers, and self-assembled monolayers, among other applications. These developments underscore the significance of photolabile groups in designing responsive materials with potential applications in drug delivery, tissue engineering, and nanotechnology (Zhao et al., 2012).
Advanced Functional Materials
Functionalized N-Heterocyclic Carbenes : N-heterocyclic carbenes have emerged as powerful ligands in organometallic chemistry, with applications extending to catalysis and material science. Abnormal N-heterocyclic carbenes (aNHCs), in particular, have shown remarkable stability and versatility in forming complexes with various metals. These complexes have been utilized in a range of organic transformations, highlighting the potential of aNHCs in synthetic chemistry and catalysis. The ability of these carbenes to activate small molecules and facilitate polymerization reactions opens new avenues in materials science and green chemistry (Sau et al., 2020).
Propriétés
IUPAC Name |
N-(cyclopentylideneamino)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(14-13-10-5-1-2-6-10)9-4-3-7-11(8-9)15(17)18/h3-4,7-8H,1-2,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKQHKWGPJKYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5600812.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5600820.png)
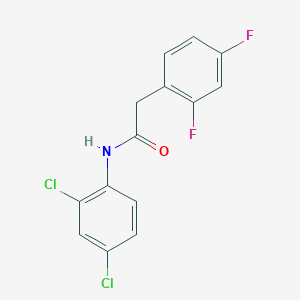
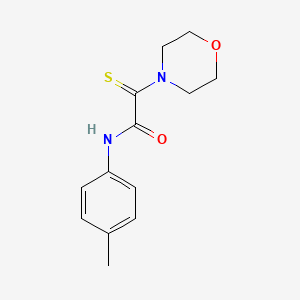
![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)
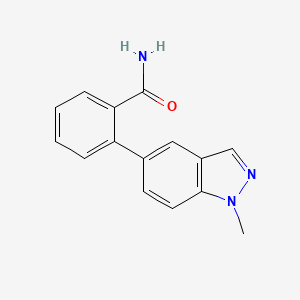

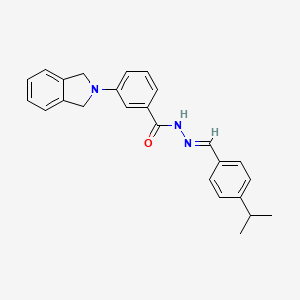
![5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)
![6-[(4-bromobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5600899.png)
